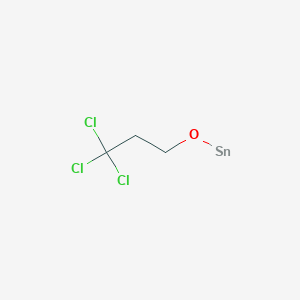
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine is a synthetic opioid peptide with analgesic properties. It is often considered a selective δ-opioid receptor agonist but also binds to the μ1 subtype of μ-opioid receptors .
Vorbereitungsmethoden
The synthesis of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Analyse Chemischer Reaktionen
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amino alcohols.
Wissenschaftliche Forschungsanwendungen
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a tool to investigate the role of opioid receptors in various biological processes.
Medicine: It is explored for its potential analgesic properties and its ability to modulate pain pathways.
Industry: It is utilized in the development of new opioid peptides with improved pharmacological profiles.
Wirkmechanismus
The mechanism of action of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves its binding to δ-opioid receptors and μ1-opioid receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent modulation of ion channels. This results in the inhibition of neurotransmitter release and the reduction of pain perception .
Vergleich Mit ähnlichen Verbindungen
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine can be compared with other similar compounds such as:
Biphalin: A dimeric enkephalin that is a potent and non-selective opioid receptor agonist.
[Met5]Enkephalin: A naturally occurring opioid peptide with high affinity for δ-opioid receptors.
Eigenschaften
CAS-Nummer |
64975-66-2 |
|---|---|
Molekularformel |
C29H39N5O7 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
ZHUJMSMQIPIPTF-LZQXYRQZSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


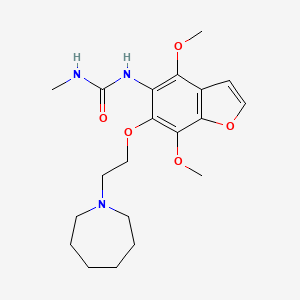
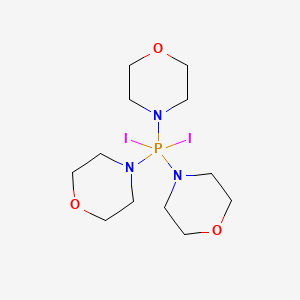
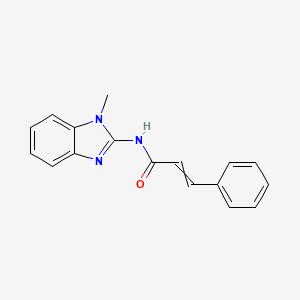

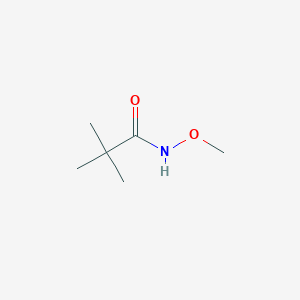

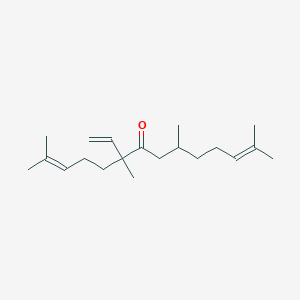

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)

stannane](/img/structure/B14485260.png)

![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
